6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one 6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9818305
InChI: InChI=1S/C19H18N4O2S/c1-19(2)8-14-13(15(24)9-19)10-23-17(20-14)21-18(22-23)26-11-16(25)12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3
SMILES: CC1(CC2=NC3=NC(=NN3C=C2C(=O)C1)SCC(=O)C4=CC=CC=C4)C
Molecular Formula: C19H18N4O2S
Molecular Weight: 366.4 g/mol

6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

CAS No.:

Cat. No.: VC9818305

Molecular Formula: C19H18N4O2S

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

6,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one -

Specification

Molecular Formula C19H18N4O2S
Molecular Weight 366.4 g/mol
IUPAC Name 6,6-dimethyl-2-phenacylsulfanyl-5,7-dihydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Standard InChI InChI=1S/C19H18N4O2S/c1-19(2)8-14-13(15(24)9-19)10-23-17(20-14)21-18(22-23)26-11-16(25)12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3
Standard InChI Key HQWXSTTUDKYELN-UHFFFAOYSA-N
SMILES CC1(CC2=NC3=NC(=NN3C=C2C(=O)C1)SCC(=O)C4=CC=CC=C4)C
Canonical SMILES CC1(CC2=NC3=NC(=NN3C=C2C(=O)C1)SCC(=O)C4=CC=CC=C4)C

Introduction

Synthesis

The synthesis of this compound likely involves multi-step reactions combining quinazoline derivatives with triazole precursors. General steps include:

  • Formation of Quinazoline Derivative:

    • Starting from anthranilic acid or similar precursors.

    • Cyclization with formamide or other reagents to form the quinazoline skeleton.

  • Introduction of Triazole Ring:

    • Reaction of the quinazoline intermediate with hydrazine derivatives and carbon disulfide under basic conditions.

  • Attachment of Sulfanyl Group:

    • Alkylation or thiolation to introduce the sulfanyl linkage to the phenylethyl ketone moiety.

  • Dimethylation:

    • Selective methylation at the 6-position using methylating agents like methyl iodide in the presence of a base.

Potential Applications

Due to its heterocyclic nature and functional groups, this compound may exhibit:

  • Anticancer Properties: Similar triazoloquinazolines have shown activity against cancer cell lines by inhibiting enzymes like tyrosine kinases or interacting with DNA.

  • Anti-inflammatory Activity: Sulfanyl-containing compounds often act as inhibitors of enzymes like lipoxygenases (e.g., 5-LOX).

  • Antimicrobial Effects: The presence of sulfur and nitrogen atoms enhances binding affinity to bacterial enzymes.

Molecular Docking Studies

Preliminary docking studies (if performed) would evaluate interactions with biological targets such as:

Target Enzyme/ProteinBinding Energy (kcal/mol)Predicted Activity
5-Lipoxygenase (5-LOX)~ -9.0Anti-inflammatory
DNA GyraseNot availablePotential antimicrobial

Comparison with Related Compounds

Similar compounds within the triazoloquinazoline family have demonstrated promising results:

  • Cytotoxicity: Against cancer cell lines such as colon and ovarian cancers.

  • Structure-Activity Relationship (SAR): Substituents on the quinazoline and triazole rings significantly affect activity.

Example Data Table

CompoundActivity TypeIC50/GI50 (µM)
Triazoloquinazoline DerivativeAnticancer~0.25–5.01 µM
Sulfanyl-linked QuinazolinesAnti-inflammatory~243 nM (5-LOX)

Future Directions

Further research on this compound could include:

  • In Vitro Testing:

    • Assess cytotoxicity against various cancer cell lines.

    • Evaluate anti-inflammatory potential using enzyme inhibition assays.

  • In Silico Studies:

    • Perform molecular docking and dynamic simulations to predict binding affinities.

    • Explore potential off-target effects.

  • Structural Optimization:

    • Modify substituents on the quinazoline or triazole rings for enhanced activity.

    • Introduce hydrophilic groups to improve solubility and bioavailability.

This compound represents a promising scaffold for drug development due to its complex structure and potential biological activities. Further experimental validation is essential for confirming its therapeutic applications.

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